molecular formula C12H14BrN3O2S B598385 N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide CAS No. 1199773-15-3

N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Cat. No. B598385
M. Wt: 344.227
InChI Key: PHTCWRPMQTVZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 1199773-15-3. Its molecular weight is 344.23 . The compound is used for scientific research and development .


Molecular Structure Analysis

The molecular structure of “N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is represented by the linear formula C12H14BrN3O2S . The InChI code for this compound is 1S/C12H14BrN3O2S/c1-2-7-15-19(17,18)12-5-3-11(4-6-12)16-9-10(13)8-14-16/h3-6,8-9,15H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” include a molecular weight of 344.23 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the retrieved information.

Scientific Research Applications

Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

  • Summary of Application : 4-Bromo-1H-pyrazole can be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
  • Results or Outcomes : The outcome of this reaction would be the synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .

Synthesis of 1,4’-bipyrazoles

  • Summary of Application : 4-Bromo-1H-pyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles .
  • Results or Outcomes : The outcome of this reaction would be the synthesis of 1,4’-bipyrazoles .

Synthesis of Pharmaceutical and Biologically Active Compounds

  • Summary of Application : 4-Bromo-1H-pyrazole can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
  • Results or Outcomes : The outcome of this reaction would be the synthesis of various pharmaceutical and biologically active compounds .

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c1-2-7-15-19(17,18)12-5-3-11(4-6-12)16-9-10(13)8-14-16/h3-6,8-9,15H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTCWRPMQTVZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682100
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide

CAS RN

1199773-15-3
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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